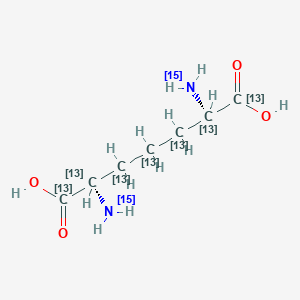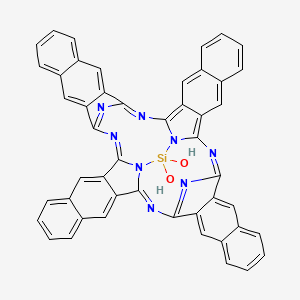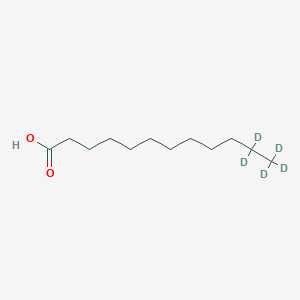
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, >=90% (TLC), powder
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is a water-soluble biotinylation reagent. It is commonly used in biochemical applications to label proteins, nucleic acids, and other molecules with biotin. This compound is particularly useful in immunoprecipitation, ELISA, and other assays where biotin-streptavidin interactions are exploited .
準備方法
Synthetic Routes and Reaction Conditions
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is synthesized through a multi-step process. The synthesis typically involves the reaction of biotin with hexanoic acid to form biotinamidohexanoic acid. This intermediate is then reacted with 3-sulfo-N-hydroxysuccinimide ester in the presence of a coupling agent to form the final product .
Industrial Production Methods
In industrial settings, the production of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as primary amines, which leads to the formation of stable amide bonds .
Common Reagents and Conditions
The compound reacts efficiently with primary amines in the pH range of 6.5-8.5. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Major Products Formed
The major product formed from the reaction of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt with primary amines is a biotinylated molecule. This biotinylated product can then be used in various biochemical assays .
科学的研究の応用
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt has a wide range of applications in scientific research:
Chemistry: Used for the biotinylation of small molecules and polymers.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.
Medicine: Utilized in diagnostic assays, such as ELISA, to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
作用機序
The mechanism of action of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and a primary amine on the target molecule. This reaction occurs through nucleophilic attack by the amine on the ester group, resulting in the release of N-hydroxysuccinimide and the formation of the biotinylated product . The biotinylated product can then interact with streptavidin or avidin, which are proteins with a high affinity for biotin, enabling various biochemical assays .
類似化合物との比較
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is unique due to its water solubility and the presence of an aminocaproyl spacer, which reduces steric hindrance in binding avidin to biotinylated compounds. Similar compounds include:
Biotin N-hydroxysuccinimide ester: Lacks the sulfo group and aminocaproyl spacer, making it less water-soluble.
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt: Similar in structure but without the aminocaproyl spacer.
Suberic acid bis(3-sulfo-N-hydroxysuccinimide ester) sodium salt: A homobifunctional cross-linking reagent with amine reactivity.
These comparisons highlight the unique properties of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, making it a valuable tool in various biochemical applications.
特性
分子式 |
C20H30N4NaO9S2 |
|---|---|
分子量 |
557.6 g/mol |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32); |
InChIキー |
RDSJVNGBJUJRRW-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)




![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)




![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
